An In-depth Technical Guide to 1-Fluoro-3-(methoxymethoxy)benzene
An In-depth Technical Guide to 1-Fluoro-3-(methoxymethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-3-(methoxymethoxy)benzene, a key fluorinated aromatic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical identity, core physicochemical properties, and detailed spectroscopic profile. It further outlines a validated synthetic protocol, discusses the compound's reactivity with a focus on the methoxymethyl (MOM) protecting group, and provides essential safety and handling information. The integration of experimental workflows and validated protocols is intended to equip scientific professionals with the practical knowledge required for the effective application of this versatile intermediate in organic synthesis and drug discovery.
Introduction
1-Fluoro-3-(methoxymethoxy)benzene is a protected derivative of 3-fluorophenol, a structural motif of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom into organic molecules can profoundly modulate their metabolic stability, binding affinity, and lipophilicity. The methoxymethyl (MOM) ether serves as a robust and versatile protecting group for the phenolic hydroxyl, enabling selective chemical transformations at other positions of the aromatic ring. This guide serves as a centralized resource for understanding and utilizing this compound, bridging the gap between fundamental data and practical laboratory application.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical reagent is the cornerstone of its application. 1-Fluoro-3-(methoxymethoxy)benzene is defined by its unique combination of a fluorinated phenyl ring and a MOM-ether, which dictates its physical behavior and reactivity.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 1-Fluoro-3-(methoxymethoxy)benzene | N/A |
| CAS Number | 126940-10-1 | [1][2] |
| Molecular Formula | C₈H₉FO₂ | [1][2] |
| Molecular Weight | 156.15 g/mol | [1][2] |
| Physical State | Liquid (Typical) | [3][4] |
| Boiling Point | Data not available for this specific compound. For the related compound 1-Fluoro-3-methoxybenzene: ~158-159 °C.[5][6][7] | N/A |
| Density | Data not available for this specific compound. For the related compound 1-Fluoro-3-methoxybenzene: ~1.107 g/cm³.[5][6] | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) and poorly soluble in water.[3][4] | N/A |
| Storage | Store in a dry, well-ventilated place, sealed from moisture. Room temperature storage is generally acceptable.[1] | N/A |
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is critical for ensuring the quality and identity of starting materials in a synthetic workflow. The following spectroscopic data are characteristic of 1-Fluoro-3-(methoxymethoxy)benzene and serve as a benchmark for its identification.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge of the MOM group, and the methyl group.
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Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8-7.4 ppm. The coupling between protons and the fluorine atom (³J H-F and ⁴J H-F) will contribute to the complexity.
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Methylene Protons (-O-CH₂-O-): A characteristic singlet at approximately δ 5.2 ppm.
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Methyl Protons (-O-CH₃): A sharp singlet around δ 3.5 ppm.
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-
¹³C NMR (Carbon NMR): The carbon spectrum provides information on all unique carbon environments.
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Aromatic Carbons (Ar-C): Signals will appear in the δ 110-160 ppm region. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J C-F) and appear as a doublet. Other aromatic carbons will show smaller C-F couplings.
-
Methylene Carbon (-O-CH₂-O-): A signal is expected around δ 94-95 ppm.
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Methyl Carbon (-O-CH₃): A signal is expected around δ 56 ppm.
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-
¹⁹F NMR (Fluorine NMR): This is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected, with its chemical shift influenced by the electronic environment of the benzene ring.
Synthesis, Reactivity, and Handling
Recommended Synthetic Protocol
The most direct and common synthesis of 1-Fluoro-3-(methoxymethoxy)benzene involves the protection of 3-fluorophenol using chloromethyl methyl ether (MOM-Cl). This reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the phenol.
Causality in Protocol Design:
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Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base like N,N-diisopropylethylamine (DIPEA) is crucial. NaH irreversibly deprotonates the phenol to form the highly nucleophilic phenoxide, driving the reaction to completion. DIPEA acts as a scavenger for the HCl generated, preventing acid-catalyzed side reactions without competing as a nucleophile.[8]
-
Solvent Selection: An aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is used to prevent any reaction with the base or the electrophilic MOM-Cl.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with the base, followed by warming to room temperature to ensure the substitution reaction proceeds to completion.
Experimental Protocol 1: Synthesis of 1-Fluoro-3-(methoxymethoxy)benzene
Objective: To protect the hydroxyl group of 3-fluorophenol as a methoxymethyl (MOM) ether.
Materials:
-
3-Fluorophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorophenol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.1 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions. Stir the resulting slurry for 30 minutes at 0 °C.
-
MOM Protection: Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure 1-Fluoro-3-(methoxymethoxy)benzene.
Diagram: Synthetic Workflow
Caption: Workflow for Spectroscopic Quality Control.
This workflow ensures that each batch of synthesized 1-Fluoro-3-(methoxymethoxy)benzene is validated for identity and purity before being used in further research or development activities.
Conclusion
1-Fluoro-3-(methoxymethoxy)benzene is a valuable synthetic intermediate whose utility is derived from the interplay between the activating, directing effects of its substituents and the predictable stability of the MOM protecting group. This guide has provided a detailed examination of its properties, a reliable synthetic protocol grounded in chemical principles, and a workflow for ensuring its quality. By understanding these core attributes, researchers and drug development professionals can confidently and effectively employ this building block in the synthesis of complex, high-value fluorinated molecules.
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